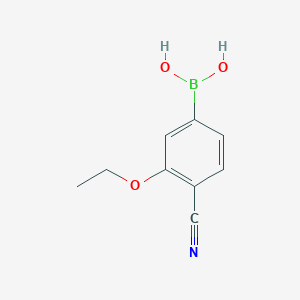4-Cyano-3-ethoxyphenylboronic acid
CAS No.: 2096338-63-3
Cat. No.: VC4689785
Molecular Formula: C9H10BNO3
Molecular Weight: 190.99
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2096338-63-3 |
|---|---|
| Molecular Formula | C9H10BNO3 |
| Molecular Weight | 190.99 |
| IUPAC Name | (4-cyano-3-ethoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C9H10BNO3/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,12-13H,2H2,1H3 |
| Standard InChI Key | QYGXERVBFDZJNW-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)C#N)OCC)(O)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
4-Cyano-3-ethoxyphenylboronic acid belongs to the arylboronic acid family, where the boron atom is bonded to a phenyl ring substituted with a cyano (-CN) and ethoxy (-OCHCH) group. The IUPAC name, (4-cyano-3-ethoxyphenyl)boronic acid, reflects its substitution pattern . The boronic acid functional group (-B(OH)) facilitates its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Table 1: Key Physical Properties
The compound typically appears as a white to off-white crystalline powder, with a purity often exceeding 98% in commercial samples . Its solubility profile favors polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), which are common in catalytic reactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-cyano-3-ethoxyphenylboronic acid involves multi-step functionalization of the phenyl ring. A common approach begins with the ethoxylation of 3-cyano-4-hydroxyphenylboronic acid using ethyl bromide or diethyl sulfate under basic conditions . Alternative methods leverage palladium-catalyzed borylation of pre-substituted aryl halides, though this requires stringent control over reaction parameters to avoid deboronation .
Example Procedure:
-
Ethoxylation: 3-Cyano-4-hydroxyphenylboronic acid is treated with ethyl bromide in the presence of potassium carbonate (KCO) in DMF at 80 °C for 12 hours .
-
Purification: The crude product is isolated via aqueous workup, followed by recrystallization from ethanol-water mixtures .
Industrial Production
Commercial suppliers like Apollo Scientific and BoronPharm produce the compound in bulk quantities (up to 1-ton super sacks) with purities ≥95% . Scaling the synthesis necessitates specialized equipment to handle moisture-sensitive intermediates and ensure consistent boron-oxygen bond stability .
Applications in Organic Synthesis and Drug Development
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in Suzuki-Miyaura reactions to form biaryl structures, a critical step in synthesizing pharmaceuticals and agrochemicals. For example, it has been employed in the synthesis of kinase inhibitors and antitumor agents .
Reaction Scheme:
Here, represents the 4-cyano-3-ethoxyphenyl group, and is a halide or triflate .
Sensor Development
The boronic acid group’s affinity for diols and sugars enables its use in glucose sensors and glycoprotein detection systems. Functionalization of nanomaterials (e.g., graphene oxide) with this compound enhances selectivity for biomedical diagnostics .
| Precautionary Measure | Recommendation |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| Storage | Refrigerated, inert atmosphere |
| Disposal | Incineration or chemical waste |
Environmental Impact
While no specific ecotoxicity data are available, boronic acids generally exhibit low bioaccumulation potential. Proper waste management is essential to prevent boron contamination in aquatic systems .
Recent Advances and Future Directions
Pharmaceutical Research
Recent patents highlight its role in synthesizing next-generation androgen receptor inhibitors for prostate cancer therapy . Modifications to the ethoxy group’s chain length are being explored to optimize drug bioavailability .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity, with ongoing studies targeting CO capture applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume